S-Methoprene
Description
Historical Context and Evolution of S-Methoprene as an Insect Growth Regulator
The journey of this compound began in the late 1960s with the founding of Zoëcon, a company dedicated to discovering more environmentally sensitive methods for insect control. centrallifesciences.com This research initiative was spurred by growing public concern over the safety of conventional pesticides. centrallifesciences.com The scientific groundwork was laid by the discovery that insect molting is controlled by the hormone ecdysone (B1671078), which opened up a new avenue for pest management focused on interfering with natural insect development rather than direct poisoning. centrallifesciences.com
In 1972, Zoëcon patented methoprene (B1676399), chemically identified as isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate, which became the first commercial insect growth disruptor. centrallifesciences.com Initially, in 1975, the racemic mixture of methoprene received full commercial registration from the U.S. Environmental Protection Agency (EPA) for controlling floodwater mosquitoes. centrallifesciences.comepa.gov This original formulation contained both the S- and R-enantiomers. usda.govresearchgate.net
Over time, research demonstrated that the insecticidal activity was almost exclusively associated with the S-enantiomer. inchem.org This led to a significant evolution in the product's formulation. By the 1980s, formulations containing the racemic mixture were introduced to the stored-product market, but today, only the purified this compound isomer is used. usda.govresearchgate.net This shift to the more active isomer enhanced its efficacy and solidified its place as a key tool in insect control. researchgate.net this compound was later registered in the United States in 1985. orst.edu
The development of this compound marked a pivotal moment in the history of insecticides, paving the way for a new class of "third-generation" pesticides designed for greater selectivity and reduced environmental impact. mdpi.comnih.gov Its applications expanded from mosquito control to include the protection of stored commodities, such as grains and cereals, and the control of pests on livestock. centrallifesciences.comepa.govcentrallifesciences.com
Table 1: Timeline of Key Events in the Development of this compound
| Year | Event | Significance |
| Late 1960s | Founding of Zoëcon. centrallifesciences.com | Marked the beginning of a focused effort to find environmentally sensitive insect control methods. centrallifesciences.com |
| 1972 | Zoëcon patented methoprene. centrallifesciences.com | The first commercial Insect Growth Disruptor was introduced. centrallifesciences.com |
| 1975 | Racemic methoprene received full commercial registration from the EPA. centrallifesciences.comepa.gov | Approved for use as a larvicide for floodwater mosquitoes. centrallifesciences.com |
| 1979 | First application of an IGR as a crop protection solution was approved. centrallifesciences.com | Paved the way for the use of methoprene in protecting stored commodities. centrallifesciences.comcentrallifesciences.com |
| 1980s | Racemic methoprene formulations introduced for stored-product pest control. usda.govresearchgate.net | Expanded the application of methoprene into a new sector of pest management. usda.gov |
| 1985 | This compound was registered for use in the United States. orst.edu | |
| Present | Only the purified this compound isomer is commercially used. usda.govresearchgate.net | Represents the refinement of the technology to maximize efficacy. researchgate.net |
Scope and Significance of this compound Research in Integrated Arthropod Management
This compound is a cornerstone of many Integrated Pest Management (IPM) programs, which are ecologically-based strategies that rely on a combination of common-sense practices. cabidigitallibrary.org The significance of this compound in IPM lies in its targeted mode of action and its classification as a biochemical pesticide. wikipedia.orgepa.gov It interferes with the life cycle of insects, preventing immature stages from developing into reproductive adults, thereby controlling pest populations without the broad-spectrum toxicity of many conventional insecticides. wikipedia.orgusda.gov
Research has extensively documented the efficacy of this compound against a wide array of arthropods. It is particularly effective against insects that undergo complete metamorphosis, such as mosquitoes, fleas, flies, and various species of beetles and moths that are pests of stored products. centrallifesciences.comresearchgate.net For instance, in mosquito control programs, this compound is a vital tool for larviciding, targeting the insects at a vulnerable stage in their development and helping to curb the spread of vector-borne diseases like dengue and West Nile virus. wikipedia.orgresearchgate.net
In the context of stored-product protection, this compound is applied directly to grains and used as a surface treatment in storage facilities to prevent infestations by pests like the red flour beetle. usda.govcabidigitallibrary.org Research has shown that it can inhibit the progeny production of key grain pests for extended periods. researchgate.net
The specificity of this compound is a key aspect of its significance in IPM. Because it mimics a hormone specific to insects, it poses minimal risk to non-target species such as mammals and birds. centrallifesciences.com Furthermore, it degrades rapidly in the environment, particularly in the presence of sunlight, which limits its persistence and potential for long-term ecological impact. centrallifesciences.comaltosidigr.com These characteristics make it a preferred choice for use in ecologically sensitive areas. centrallifesciences.com
Recent research continues to explore new applications and formulations of this compound to enhance its stability and efficacy. For example, studies have investigated a derivative called S-methobutene, which has shown enhanced activity and stability against several mosquito species. nih.gov
Table 2: Applications of this compound in Integrated Arthropod Management
| Application Area | Target Pests | Research Focus |
| Public Health | Mosquitoes (e.g., Aedes, Anopheles, Culex species) wikipedia.orgresearchgate.net | Larvicidal efficacy, resistance management, development of new formulations with extended residual activity. mdpi.comnih.gov |
| Stored-Product Protection | Stored-product moths and beetles (e.g., Indian meal moth, red flour beetle). usda.govcentrallifesciences.com | Efficacy as a grain protectant, compatibility with other control methods like aeration. cabidigitallibrary.orgmdpi.com |
| Veterinary and Urban Pests | Fleas, ants, pharaoh ants, midge flies. epa.govresearchgate.net | Control of flea eggs and larvae on domestic animals, management of urban pest populations. epa.gov |
| Livestock | Horn flies. epa.gov | Use in cattle feed as a "feed-through" to control larvae in manure. centrallifesciences.com |
Isomerism and Stereochemical Considerations in this compound Bioactivity
The biological activity of methoprene is intrinsically linked to its molecular structure, specifically its stereochemistry. inchem.org Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. alrasheedcol.edu.iq Methoprene possesses a chiral center at the C7 position and two double bonds (at C2 and C4) that can exhibit geometric isomerism (cis-trans or E/Z). alevelh2chemistry.com This means that methoprene can exist as multiple stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. alrasheedcol.edu.iqalevelh2chemistry.com
The original methoprene was a racemic mixture, meaning it contained equal amounts of the (S)- and (R)-enantiomers at the C7 chiral center. usda.govinchem.org Enantiomers are stereoisomers that are non-superimposable mirror images of each other. alrasheedcol.edu.iqttu.edu.vn Research conclusively demonstrated that the juvenile hormone-mimicking activity, and thus the insecticidal effect, resides almost exclusively in the (S)-enantiomer. inchem.org The (R)-enantiomer is largely inactive. This discovery was pivotal, leading to the commercial production and use of the purified (S)-isomer, known as this compound, to enhance the product's efficiency. researchgate.netinchem.org
In addition to the chirality at C7, the geometry of the double bonds at the C2 and C4 positions is crucial for bioactivity. The most active form of methoprene is the (2E, 4E) isomer. researchgate.net Therefore, the this compound used in commercial products is specifically the (S)-(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate isomer. medkoo.com The synthesis of this compound with high stereochemical purity is a key aspect of its manufacturing process to ensure maximum biological activity. researchgate.net
The stereospecificity of this compound's action highlights a fundamental principle in pharmacology and toxicology: the biological effects of a chiral compound are often dependent on the specific three-dimensional arrangement of its atoms. This is because the molecule must fit into a specific receptor site in the insect's body to exert its hormonal effect, much like a key fits into a lock. The precise shape of the (S)-enantiomer allows it to bind effectively to the juvenile hormone receptors in insects, while the (R)-enantiomer does not fit as well and is therefore inactive.
Table 3: Stereoisomers of Methoprene and their Bioactivity
| Isomer | Description | Bioactivity |
| This compound | The (S)-enantiomer at the C7 chiral center. inchem.org | High insecticidal activity; mimics juvenile hormone. inchem.org |
| R-Methoprene | The (R)-enantiomer at the C7 chiral center. inchem.org | Largely inactive. inchem.org |
| (2E, 4E)-isomer | The geometric configuration of the double bonds. researchgate.net | The most biologically active geometric form. researchgate.net |
| Other geometric isomers (e.g., 2Z, 4E) | Different spatial arrangements around the double bonds. researchgate.net | Significantly lower bioactivity compared to the (2E, 4E) isomer. researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H34O3 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
propan-2-yl 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3 |
InChI Key |
NFGXHKASABOEEW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |
Origin of Product |
United States |
Molecular and Physiological Mechanisms of S Methoprene Action
S-Methoprene as a Juvenile Hormone Mimic in Arthropods
This compound is classified as a juvenile hormone analog (JHA) because it structurally and functionally resembles the natural juvenile hormones found in insects. colkim.itnih.govtewhatuora.govt.nz These natural hormones are crucial for regulating various developmental stages, particularly the transition from larval to adult forms. jst.go.jpwikipedia.org
Interference with Endogenous Insect Endocrine Regulation
In a healthy insect, the levels of juvenile hormone fluctuate throughout its life cycle. High titers of JH maintain the larval state, preventing metamorphosis, while a decrease in JH levels is a prerequisite for the initiation of pupation and the eventual emergence of the adult. uky.edufrontiersin.org this compound disrupts this finely tuned endocrine balance by introducing a constant, high level of JH-like activity. tewhatuora.govt.nz This artificial elevation of JH signaling interferes with the normal hormonal cues that trigger developmental progression. tewhatuora.govt.nz The presence of this compound essentially tricks the insect's endocrine system into believing it should remain in a juvenile state, thereby preventing the necessary physiological changes for metamorphosis. wikipedia.orgorst.edu
Disruption of Arthropod Metamorphosis and Developmental Cycles
The primary consequence of this compound's interference with the endocrine system is the disruption of metamorphosis. tewhatuora.govt.nzresearchgate.netdrugbank.com When exposed to this compound, particularly during the late larval instars when natural JH levels are declining, insects are unable to complete their developmental cycle successfully. colkim.it This can manifest in several ways, including the failure to pupate, the formation of larval-pupal intermediates that are non-viable, or the emergence of sterile or malformed adults. researchgate.netnih.gov By preventing the successful transition to the reproductive adult stage, this compound effectively halts the life cycle of the target pest population. wikipedia.org
Molecular Targets of this compound
The effects of this compound are not merely a generalized hormonal disruption but are mediated through specific molecular interactions within the insect's cells.
Characterization of the Methoprene-Tolerant (Met) Receptor and Ligand Binding
A key molecular target of this compound is a protein known as the Methoprene-tolerant (Met) receptor. pnas.orgresearchgate.net The Met gene was first identified in Drosophila melanogaster mutants that exhibited resistance to methoprene (B1676399). conicet.gov.aracs.org Subsequent research has established that the Met protein is a crucial component of the JH signaling pathway and functions as a JH receptor. pnas.orgconicet.gov.arnih.gov
The Met protein belongs to the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) family of transcription factors. frontiersin.orgpnas.org Studies have demonstrated that Met can directly and specifically bind to both natural juvenile hormones, such as JH III, and its synthetic mimics like methoprene and pyriproxyfen (B1678527). pnas.orgnih.gov This binding occurs within the PAS-B domain of the Met protein. pnas.org The interaction between this compound and the Met receptor is a critical initiating step in the cascade of molecular events that lead to developmental disruption. The binding affinity of Met for JH III has been measured to have a dissociation constant (Kd) of approximately 5.3 nM, indicating a strong and specific interaction. nih.gov
| Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|
| JH III | ~5.3 nM | nih.gov |
| Methoprene | Binds with high affinity | pnas.orgnih.gov |
| Pyriproxyfen | Binds with high affinity | pnas.orgnih.gov |
Downstream Cellular and Developmental Pathways Affected by this compound Exposure
The binding of this compound to the Met receptor triggers a series of downstream cellular and developmental events that ultimately lead to the observed physiological effects.
The activation of the Met receptor by this compound has profound effects on the processes of molting and pupation. In many insects, the application of this compound during the final larval instar prevents the larva from successfully pupating, often leading to the formation of supernumerary larval instars or death. researchgate.netnih.gov For instance, in the tobacco budworm, Heliothis virescens, treatment with methoprene early in the final larval instar blocked metamorphosis in a high percentage of individuals. nih.gov In some species, like the cat flea, exposure to methoprene can result in the formation of non-viable larval-pupal intermediates. oup.com
Furthermore, transcriptomic studies have revealed that this compound exposure can lead to the differential expression of a wide range of genes. nih.govnih.gov In Ephestia elutella, for example, this compound treatment resulted in the downregulation of genes involved in the mTOR pathway, which is crucial for cellular growth and proliferation. nih.gov This inhibition of growth-related pathways likely contributes to the inability of the larvae to successfully undergo pupation. nih.gov The disruption of these fundamental cellular processes underscores the multifaceted impact of this compound on insect development, extending beyond simple hormonal mimicry to the intricate regulation of gene expression and cellular function.
Effects on Adult Cuticle Formation and Midgut Remodeling in Immature Stages
This compound, a potent juvenile hormone (JH) analog, exerts its insecticidal action by disrupting the intricate and hormonally-regulated processes of metamorphosis. orst.eduwikipedia.org Its primary impact is on the final immature stages, where it interferes with the normal developmental trajectory toward adulthood. msdvetmanual.com This interference is profoundly manifested in the faulty remodeling of the midgut and the improper formation of the adult cuticle, leading to morphological abnormalities, developmental arrest, and ultimately, mortality. colkim.itlittlefireants.com
Disruption of Midgut Remodeling
In many holometabolous insects (those undergoing complete metamorphosis), the transition from larva to adult involves a dramatic restructuring of the midgut. The larval midgut is largely destroyed through a process of programmed cell death (PCD), while a new adult midgut develops from quiescent imaginal stem cells. nih.gov this compound fundamentally obstructs this process.
Research on various mosquito species has provided significant insight into this mechanism. nih.gov In species like Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus, larvae exposed to methoprene proceed to the pupal stage, but their pupal midguts are morphologically similar to larval midguts. nih.govresearchgate.net While the proliferation and differentiation of imaginal cells are initiated, the programmed cell death of the larval midgut cells is blocked or delayed. nih.govjst.go.jp This results in the formation of pupae that contain two distinct midgut epithelial layers—the persistent larval layer and the newly formed pupal layer—an abnormal condition that leads to death during the pupal stage. nih.govjst.go.jpnih.gov
At the molecular level, methoprene's interference is linked to its ability to modulate the genetic pathways governed by the molting hormone, 20-hydroxyecdysone (B1671079) (20E). nih.gov The presence of the JH analog affects the expression of critical genes that regulate metamorphosis and PCD, including the ecdysone (B1671078) receptor (EcR), Broad-Complex, E93, and caspases like dronc and drice. nih.gov By suppressing the expression of genes like E93, which are essential for initiating the destruction of larval tissues, methoprene ensures the persistence of larval structures that should have been eliminated. nih.govfrontiersin.org
The effects on the gut are not limited to mosquitoes. In the bed bug, Cimex lectularius, exposure to this compound has been observed to cause severe morphological defects, including the prolapse of the gut through the dorsal abdominal wall. cabidigitallibrary.org
Table 1: Research Findings on the Effects of this compound on Insect Midgut Remodeling
| Insect Species | Life Stage Affected | Observed Morphological Effect | Key Molecular/Cellular Findings |
|---|---|---|---|
| Aedes aegypti (Yellow Fever Mosquito) | 4th Instar Larva | Pupal midgut remains larval-like; pupal death occurs. nih.govnih.gov | Blocks programmed cell death (PCD) of larval midgut cells but not the proliferation of imaginal cells, resulting in two midgut layers. nih.govjst.go.jp Modulates expression of ecdysone-responsive genes (e.g., E93, dronc, drice). nih.govfrontiersin.org |
| Aedes albopictus (Asian Tiger Mosquito) | 4th Instar Larva | Pupal midgut is morphologically similar to the larval midgut. nih.gov | Interferes with metamorphic midgut remodeling. nih.gov |
| Culex quinquefasciatus (Southern House Mosquito) | 4th Instar Larva | Pupal midgut is morphologically similar to the larval midgut. nih.gov | Interferes with metamorphic midgut remodeling. nih.gov |
| Cimex lectularius (Bed Bug) | Nymphal Stages | Prolapse of the gut through the dorsal abdominal wall. cabidigitallibrary.org | Failure of immature stages to develop into fertile adults. cabidigitallibrary.org |
Interference with Adult Cuticle Formation
The formation of an insect's cuticle is a complex process involving the synthesis and deposition of chitin (B13524) and proteins, followed by sclerotization (hardening). This process is tightly controlled by the interplay between ecdysone and juvenile hormone. A decline in JH levels is necessary to permit the expression of adult features. fao.org By mimicking persistently high levels of JH, this compound inhibits the formation of the adult cuticle and disrupts the molting process. fao.orgcas.cz
This disruption can manifest in several ways. In mosquitoes, methoprene has been reported to interrupt the lysis (breakdown) and reabsorption of the old endocuticle while halting the synthesis and deposition of the new procuticle by the epidermal cells. littlefireants.com In other insects, such as the bed bug Cimex lectularius, exposure to this compound results in visible deformities, including the formation of an uneven or corrugated cuticle and incomplete eclosion (emergence) from the old exoskeleton. cabidigitallibrary.org
Studies on a related arthropod, the blue crab (Callinectes sapidus), provide further biochemical details. In post-molt crabs, methoprene caused a significant decrease in the deposition of extracellular cuticular chitin and protein. oup.com Concurrently, it led to a remarkable intracellular accumulation of the precursors for these components, suggesting that this compound alters the exocytosis (secretion) and proper assembly of cuticular materials. oup.com The action of this compound is not uniform across all insects; its specific effects can vary depending on the species. nih.gov For instance, in Aedes aegypti, the compound does not prevent the formation of the pupal cuticle, but it fatally disrupts the subsequent development and remodeling into the adult form. nih.gov
Table 2: Research Findings on the Effects of this compound on Arthropod Cuticle Formation
| Organism | Life Stage Affected | Observed Morphological / Biochemical Effect |
|---|---|---|
| Cimex lectularius (Bed Bug) | Nymphal Stages | Formation of uneven, corrugated cuticle; incomplete eclosion. cabidigitallibrary.org |
| Mosquitoes (General) | Larval/Pupal Stages | Interrupts lysis of old endocuticle and halts synthesis of new procuticle. littlefireants.com |
| Callinectes sapidus (Blue Crab) | Post-molt Adult | Decreased deposition of extracellular cuticular chitin and protein; intracellular accumulation of chitoprotein precursors, suggesting altered exocytosis. oup.com |
Environmental Fate and Degradation Pathways of S Methoprene
Photolytic Degradation Dynamics of S-Methoprene in Environmental Compartments
This compound is susceptible to rapid degradation in the presence of sunlight. entsocnsw.org.aulabelsds.com In aqueous solutions, photolysis is a significant pathway for its breakdown. epa.govlittlefireants.com Studies have shown that the photolytic half-life of this compound in water can be very short. For instance, in sterilized water at pH 7, the half-life (DT50) was reported to be 4.8 hours under continuous irradiation with a Xenon lamp. europa.eu Other studies have indicated a DT50 of less than one day to five days. europa.eu The photodegradation process leads to the formation of numerous minor products. epa.gov In one study, at least 50 minor photolysis products were identified. epa.gov One of the principal degradates formed during the photodegradation of this compound on inert surfaces like soil is methoxycitronellal. littlefireants.com The rapid breakdown of this compound under sunlight suggests that it is unlikely to persist in sunlit environmental compartments. epa.govorst.edu
The rate of photolytic degradation is influenced by environmental conditions. For example, the process is expected to be very rapid due to this compound's absorbance in the environmental spectrum (λ >290 nm). littlefireants.com While photolysis is a key degradation route, its relevance in water may be primarily in the upper, sun-exposed layers of a water body. europa.eu
Microbial Degradation of this compound in Soil and Aquatic Ecosystems
Microbial action is a primary driver of this compound degradation in both soil and aquatic environments. vin.comvin.com In soil, microbial degradation is considered the main route for its disappearance. vin.comorst.edu Laboratory studies have demonstrated that this compound degrades more slowly in autoclaved (sterilized) soil compared to untreated soil, highlighting the importance of microbial activity. littlefireants.com Under aerobic conditions in sandy loam soil, this compound has a reported half-life of approximately 10 days. littlefireants.comorst.edu The degradation process in soil ultimately leads to the formation of carbon dioxide. epa.govaltosidigr.com Specifically, in aerobic sandy loam, more than half of the applied dose was converted to ¹⁴CO₂. littlefireants.com
In aquatic systems, microbial metabolism also contributes significantly to the breakdown of this compound. epa.govorst.edu The half-life of methoprene (B1676399) in pond water has been documented to be around 30 to 40 hours, with degradation being attributed to both microorganisms and sunlight. vin.comvin.comorst.edu The compound is known to undergo demethylation, hydrolysis, and oxidative cleavage by microbes. littlefireants.com
Hydrolytic Stability and Transformation Products of this compound
This compound is generally stable to hydrolysis in neutral and alkaline conditions. fao.org Laboratory studies have shown that it is hydrolytically stable at pH 4, 7, and 9 when tested at various temperatures. europa.eu Specifically, in sterile aqueous solutions buffered at pH 5, 7, and 9, this compound was found to be extremely stable over four weeks at 20°C in the dark, with no degradation observed at pH 7 and 9 for the duration of the experiment. fao.orgfao.org
However, under strongly acidic conditions, hydrolysis is rapid. europa.eu In a strong acid solution (pH 1.2), the half-life of this compound was 17 hours at 37°C. europa.eu
During degradation processes, several transformation products can be formed. Sixteen transformation products were detected in one study, with the methoprene isomer [E,Z]-S-Methoprene and seven unidentified components each exceeding 10% of the applied radioactivity. europa.eu The major degradation pathways include ester hydrolysis, O-demethylation, and oxidative cleavage of the C-4 double bond, resulting in degradates such as methoxycitronellic acid, this compound acid, this compound epoxide, and 7-methoxycitronellal. epa.govepa.gov
Environmental Partitioning and Mobility of this compound
Adsorption and Persistence in Soil Matrices
This compound exhibits low persistence in the soil environment, with reported half-lives of up to 10-14 days. orst.eduorst.eduepa.gov Its degradation is primarily driven by microbial action and sunlight. vin.comvin.comorst.edu The compound is readily adsorbed to soil particles, which limits its mobility. europa.euorst.edu The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic carbon. ecetoc.org For this compound, Koc values ranging from 537 L/kg to 1407 L/kg have been measured in different soil types, with an average Koc of 876 L/kg. europa.eu Other sources report a Koc of 2,300 and an estimated Koc of 23,000, suggesting it is relatively lipophilic and tends to adsorb to suspended solids and sediments. littlefireants.comepa.gov
Due to its strong adsorption to soil, this compound is considered to have low mobility and is expected to remain in the top few centimeters of the soil with minimal leaching or potential for groundwater contamination. orst.edualtosidigr.comepa.govpacificbiologics.com.au Leaching studies have confirmed that methoprene stays in the top 10 cm of soil even after multiple water washings. pacificbiologics.com.augarrards.com.au
Table 1: Soil Persistence and Adsorption of this compound
| Parameter | Value | Soil Type | Conditions | Reference(s) |
| Aerobic Soil Half-Life (DT50) | 0.73 - 0.93 days | Four different soil types | 20°C | europa.eu |
| Aerobic Soil Half-Life (DT50) | 1.38 - 1.76 days | Four different soil types | 12°C | europa.eu |
| Aerobic Soil Half-Life | ~10 days | Sandy loam | 1 kg/ha application rate | littlefireants.comorst.edualtosidigr.com |
| Soil Half-Life | 10-14 days | Not specified | Field conditions | labelsds.comepa.gov |
| Adsorption Coefficient (Koc) | 537, 684, 1407 L/kg | Three different soil types | Laboratory study | europa.eu |
| Mean Adsorption Coefficient (Koc) | 876 L/kg | Average of three soils | Laboratory study | europa.eu |
| Adsorption Coefficient (Koc) | 2,800 | Not specified | Not specified | epa.gov |
Dissipation and Persistence in Aquatic Systems
This compound degrades rapidly in aquatic environments, primarily through photolysis and microbial action. epa.govorst.edu The half-life of methoprene in water is significantly influenced by sunlight. orst.edu In pond water, half-lives of approximately 30 and 40 hours have been reported at concentrations of 0.001 mg/L and 0.01 mg/L, respectively. littlefireants.comorst.eduepa.gov Under field conditions in unsterilized pond water, the half-life is about 30-45 hours. altosidigr.com Another study found that in water exposed to sunlight, the half-life is less than a day, whereas in darkness, it can be greater than four weeks. epa.govepa.gov
The formulation of this compound products can affect their persistence in water. amazonaws.com Slow-release formulations like briquettes are designed to release the compound slowly, resulting in longer activity. littlefireants.comtewhatuora.govt.nz For example, methoprene briquettes have been reported to have a much longer degradation time, with an estimated full degradation after 1.5 years under water. littlefireants.com Due to its lipophilic nature (high log Kow), this compound applied to water is expected to adsorb to suspended solids and sediments. epa.gov
Table 2: Dissipation of this compound in Aquatic Systems
| System | Half-Life (DT50) | Conditions | Reference(s) |
| Sterilized Water (pH 7) | 4.8 hours | Continuous Xenon lamp irradiation | europa.eu |
| Pond Water | ~30 hours | 0.001 mg/L initial concentration | littlefireants.comorst.eduepa.gov |
| Pond Water | ~40 hours | 0.01 mg/L initial concentration | littlefireants.comorst.eduepa.gov |
| Unsterilized Pond Water | 30-45 hours | Field conditions, with sunlight | altosidigr.com |
| Water with Sunlight | < 1 day | Not specified | epa.govepa.gov |
| Water in Darkness | > 4 weeks | Not specified | epa.govepa.gov |
| Sewage | 60-70 hours | Not specified | littlefireants.comepa.gov |
Influence of Formulation on this compound Environmental Persistence and Residual Activity
The formulation of this compound is a critical factor that significantly influences its persistence in the environment and the duration of its residual biological activity. amazonaws.comeuropa.eu While the unformulated active ingredient, this compound, degrades relatively quickly when exposed to environmental elements like sunlight and microorganisms, various formulations are engineered to protect it and control its release over time. tewhatuora.govt.nzorst.edupacificbiologics.com.au This controlled-release mechanism is essential for providing extended pest control, particularly in aquatic habitats where continuous pressure on pest life cycles is required. google.com
The persistence of this compound is most reflective of its formulation type. amazonaws.com Standard liquid or emulsifiable concentrate formulations tend to have a shorter half-life. amazonaws.comeuropa.eu In contrast, solid and controlled-release formulations such as pellets, granules, briquettes, and microencapsulated suspensions are designed to prevent the active ingredient from dissipating or degrading too quickly. amazonaws.comtewhatuora.govt.nzgoogle.com
Microencapsulation is a key technology used to enhance the stability and residual effectiveness of this compound. garrards.com.auinternational-pest-control.com By enclosing the active ingredient in microscopic capsules, the formulation improves its photostability, protecting it from degradation by UV light. garrards.com.auinternational-pest-control.com Some advanced formulations contain a mixture of free and microencapsulated this compound to provide both an immediate effect on target larvae and a prolonged, residual action. garrards.com.auinternational-pest-control.com Similarly, formulating this compound with activated carbon allows for a slow, controlled release as environmental water displaces the active ingredient from the carbon particulate. google.com
Research findings consistently demonstrate that controlled-release formulations extend the period of efficacy. Unformulated methoprene has a reported half-life of up to 10 days in soil and can degrade in pond water within 30 to 40 hours. orst.edulittlefireants.com However, slow-release formulations like briquettes can remain active for over 100 days in water, with some reports of effectiveness for up to 18 months. tewhatuora.govt.nzorst.edu
The choice of formulation also allows for targeting specific pest habitats. For instance, formulations that remain on the water's surface for longer are more effective against mosquito species like Culex that feed near the surface. tewhatuora.govt.nz Granular formulations can achieve excellent canopy penetration when applied aerially in areas with dense vegetation. international-pest-control.com
Detailed research findings highlight the differences in residual activity among various formulations.
Table 1: Residual Activity of this compound Formulations Against Anopheles sinensis (Semi-Field Conditions)
Studies comparing granular this compound formulations against various mosquito species have shown variable levels of effectiveness and residual control. The susceptibility to this compound can differ significantly among species. For example, Aedes taeniorhynchus was found to be highly susceptible, whereas Culex quinquefasciatus and Aedes albopictus were more tolerant. sumivector.comnih.gov
Table 2: Efficacy of Granular this compound Formulations Against Various Mosquito Species (Laboratory Conditions)
Ultimately, the formulation significantly extends the environmental presence and biological action of this compound, allowing it to be a more effective and versatile tool for insect control by protecting the active ingredient from rapid degradation and ensuring its availability in target environments over a longer period. europa.eutewhatuora.govt.nzlittlefireants.com
Resistance Evolution and Management Strategies for S Methoprene
Documented Cases of S-Methoprene Resistance in Arthropod Populations
Resistance to this compound has been observed in both laboratory settings through artificial selection and in the field as a result of operational use. The levels of resistance can vary significantly among species and even populations.
Laboratory selection studies have demonstrated the potential for arthropods to develop high levels of resistance to this compound. In these controlled environments, populations are continuously exposed to the insecticide over multiple generations, leading to the selection of resistant individuals.
For instance, a field-collected population of Culex quinquefasciatus, the southern house mosquito, initially showing low levels of resistance (7.0- to 8.8-fold), was subjected to laboratory selection. nih.govresearchgate.net After 30 generations of continuous exposure to this compound, the resistance ratio in this population was elevated dramatically to between 57.4- and 168.3-fold compared to an unselected population. nih.govresearchgate.net Similarly, other laboratory strains of Culex quinquefasciatus have been manipulated to generate resistance ratios of 168 and 218 after 30 and 38 generations of selection, respectively. nih.gov These studies highlight the strong genetic potential for resistance development under persistent selection pressure. Another study involving the selection of Culex quinquefasciatus for 10 generations resulted in resistance levels ranging from 6.1- to 21-fold. researchgate.net
Table 1: Laboratory Selection for this compound Resistance in Culex quinquefasciatus
| Species | Generations of Selection | Resulting Resistance Ratio (RR) | Source |
|---|---|---|---|
| Culex quinquefasciatus | 10 | 6.1 to 21-fold | researchgate.net |
| Culex quinquefasciatus | 30 | 57.4 to 168.3-fold | nih.govresearchgate.net |
| Culex quinquefasciatus | 38 | 218-fold | nih.gov |
The evolution of this compound resistance in field populations is a growing concern, with documented cases leading to reduced control efficacy. One of the earliest reports dates back to 1998, where a population of the salt marsh mosquito, Aedes taeniorhynchus, in Florida exhibited 15-fold resistance after prolonged use of the chemical on an isolated island. researchgate.netacs.org In Indian River County, Florida, this compound initially provided 95% to 100% control of Ae. taeniorhynchus. However, by 1993, its efficacy had declined to around 70% in some areas, and by 2009, widespread resistance prompted a switch to alternative larvicides. researchgate.net
More recently, alarming levels of resistance have been detected in Culex pipiens populations across the Chicago, IL region. nih.govnih.gov A 2024 study found resistance ratios ranging from low (2.33) to "extreme" (1010.52), a newly proposed category for resistance ratios greater than 100. nih.govnih.gov High levels of resistance (resistance ratio > 10) were widespread in the studied populations with a long history of this compound use, while populations with limited exposure remained susceptible. nih.gov This demonstrates a direct link between the intensity of field application and the evolution of profound resistance. nih.gov
Other documented cases include varying resistance levels in Culex pipiens in Cypress (4.7- to 16-fold) and Culex quinquefasciatus in southern California (9- to 54-fold). acs.org High-level resistance has also been noted in Ochlerotatus nigromaculis in central California, which resulted in field control failures. researchgate.netacs.org
Table 2: Documented Field-Evolved this compound Resistance in Mosquitoes
| Species | Location | Reported Resistance Ratio (RR) / Status | Source |
|---|---|---|---|
| Aedes taeniorhynchus | Florida, USA | 15-fold (1998); High resistance (>100-fold) in some populations | acs.org |
| Culex pipiens | Chicago, IL, USA | 2.33 to 1010.52-fold | nih.govnih.gov |
| Culex pipiens | Cypress | 4.7 to 16-fold | acs.org |
| Culex quinquefasciatus | Southern California, USA | 9 to 54-fold | acs.org |
| Ochlerotatus nigromaculis | Central California, USA | High-level resistance leading to control failures | researchgate.netacs.org |
Genetic and Molecular Basis of this compound Resistance
The molecular mechanisms conferring resistance to this compound are complex and can involve metabolic detoxification or alterations in the target site. While not as extensively studied as resistance to neurotoxic insecticides, research has identified several key genetic factors.
Metabolic resistance often involves the overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), which can break down the insecticide before it reaches its target. Transcriptome analysis of a resistant strain of the lesser grain borer, Rhyzopertha dominica, identified a set of differentially expressed genes related to P450s, indicating their potential role in this compound resistance.
To confirm this, laboratory bioassays were conducted using piperonyl butoxide (PBO), a known inhibitor of P450 enzymes. The results showed that PBO had a clear synergistic effect when combined with this compound, significantly increasing its efficacy against the resistant strain. This suggests that the over-expression of certain P450 genes is a key mechanism of resistance in this species.
Two primary types of resistance mechanisms have been associated with this compound: target-site insensitivity and metabolic detoxification.
Target-Site Alteration : The target for this compound is the juvenile hormone receptor, a protein encoded by the Methoprene-tolerant (Met) gene. Mutations in this gene can prevent the insecticide from binding effectively, thereby conferring resistance. In Drosophila melanogaster, resistance has been linked to mutations that result in a complete absence of the Met gene product during the insecticide-sensitive period of development. Another resistance mechanism involves mutations that reduce the binding affinity of the Met protein for this compound. For example, a P489L substitution in the Met protein was identified in a resistant strain of Rhyzopertha dominica, and a Y129F mutation has been shown to impair juvenile hormone binding in other insects. mdpi.com
Metabolic Detoxification : As discussed, enhanced activity of detoxification enzymes, particularly cytochrome P450s, can contribute to resistance by metabolizing this compound. This mechanism is supported by transcriptomic data and synergist bioassays in species like Rhyzopertha dominica. Other hypothesized, though less studied, mechanisms include decreased absorption of the insecticide through the cuticle and reduced accumulation within the insect's body. nih.gov
Cross-Resistance Patterns between this compound and Other Insecticide Classes
An important aspect of resistance management is understanding cross-resistance, where resistance to one insecticide confers resistance to another, often one with a similar mode of action. This compound-resistant populations have shown cross-resistance to other juvenile hormone analogs, such as pyriproxyfen (B1678527), which is expected due to their shared target site. nih.gov
More unexpectedly, this compound resistance has been linked to cross-resistance with insecticides from entirely different classes. A laboratory-selected resistant strain of Culex quinquefasciatus exhibited profound cross-resistance to the microbial larvicide Lysinibacillus sphaericus (formerly Bacillus sphaericus), with resistance ratios ranging from 77.5- to 220.5-fold. nih.govresearchgate.netacs.org Cross-resistance to another microbial insecticide, Spinosad, has also been documented in this compound-resistant Culex. nih.gov
Interestingly, this cross-resistance appears to be unidirectional. Mosquitoes resistant to L. sphaericus or Spinosad have not been found to exhibit cross-resistance to this compound. nih.gov The non-specific nature of some resistance mechanisms, such as enhanced metabolic detoxification, may explain this broad-spectrum resistance to unrelated compounds. nih.gov
Methodologies for Mitigating this compound Resistance Development
Integration with Alternative Mode-of-Action Compounds
A primary strategy to mitigate this compound resistance is its integration with insecticides that have different modes of action. This approach targets multiple physiological pathways within the pest, making it more difficult for resistance to develop simultaneously to both compounds. The most common application of this strategy is the combination of this compound with an adulticide. While this compound disrupts the developmental stages of insects, preventing larvae and pupae from maturing, adulticides target the reproductive adult stage. diypestcontrol.com This dual approach ensures that all life stages of the pest are targeted, leading to a more comprehensive and effective control. nih.gov
In the realm of companion animal health, products for flea and tick control frequently combine this compound with adulticides such as fipronil or imidacloprid. jarvm.comorst.edu Research has demonstrated the high efficacy of these combination products. For instance, a combination of fipronil and (S)-methoprene has been shown to provide excellent control of adult fleas for an entire month. jarvm.com In a field study in Brazil, a topical treatment for cats containing fipronil and (S)-methoprene resulted in a reduction of live fleas ranging from 98.3% to 99.7% compared to baseline counts, nine and 30 days after each of two treatments. parasite-journal.orgnih.gov Another study on dogs showed that a combination of fipronil and (S)-methoprene was significantly more effective against fleas and ticks throughout the month compared to products containing imidacloprid alone or in combination with permethrin. jarvm.com
The integration of this compound with other active ingredients extends to the management of stored product pests. A combination insecticide containing deltamethrin, this compound, and the synergist piperonyl butoxide has been evaluated for its effects on the mobility of stored product beetles. mdpi.com While this compound is effective against external feeders and can reduce the fecundity of exposed adults, the addition of a neurotoxic contact insecticide like deltamethrin helps to prevent the dispersal of adult insects from the treated grain. mdpi.com
Table 1: Efficacy of this compound in Combination with Adulticides Against Fleas in Companion Animals
| Combination | Target Pest | Host Animal | Efficacy | Study Reference |
|---|---|---|---|---|
| Fipronil / (S)-Methoprene | Cat Flea (Ctenocephalides felis) | Cats | 98.3% - 99.7% reduction in live fleas | parasite-journal.orgnih.gov |
| Fipronil / (S)-Methoprene | Cat Flea (Ctenocephalides felis) & Brown Dog Tick (Rhipicephalus sanguineus) | Dogs | Significantly fewer fleas and ticks compared to imidacloprid-based products | jarvm.com |
| Imidacloprid / (S)-Methoprene | Cat Flea (Ctenocephalides felis) | Dogs & Cats | Synergistic effect, interrupting the flea life cycle | nih.gov |
Role of Synergistic Compounds and Resistance Breakers
Synergistic compounds, also known as resistance breakers, are substances that, when combined with an insecticide, enhance its toxicity to the target pest. These compounds typically work by inhibiting the metabolic enzymes that insects use to detoxify insecticides. Piperonyl butoxide (PBO) is a well-known synergist that has been effectively used to break resistance to this compound in some insect populations. nih.gov PBO functions by inhibiting the activity of cytochrome P450 monooxygenases, a group of enzymes often implicated in insecticide resistance. nih.gov
A study on the lesser grain borer, Rhyzopertha dominica, found that while PBO alone had no effect on adult emergence, it exhibited a clear synergistic effect when combined with this compound, particularly in a resistant strain. nih.gov The addition of PBO to this compound treatments led to a significant decrease in the number of progeny produced by the resistant beetles. nih.gov This suggests that cytochrome P450s play a role in this compound resistance in this species and that PBO can effectively counteract this resistance mechanism. nih.gov Research has shown that high concentrations of PBO can enhance the toxicity of this compound against resistant strains of Rhyzopertha dominica. nih.gov
Another example of synergism is the combination of this compound with pyriproxyfen, another insect growth regulator. A study on larval cat fleas, Ctenocephalides felis, demonstrated that pyriproxyfen synergized the activity of methoprene (B1676399). researchgate.netnih.gov The combination of these two compounds resulted in a greater toxicity to flea larvae than either compound used alone. researchgate.netnih.gov The dose-reduction indices indicated that the concentrations of both IGRs in the combinations could be significantly reduced while still achieving similar levels of larval mortality. researchgate.netnih.gov This synergistic action not only increases the efficacy of the treatment but may also help to reduce the likelihood of resistance developing to either insect growth regulator. researchgate.netnih.gov
Table 2: Synergistic Effects of Compounds with this compound
| Synergist | Target Pest | Effect | Mechanism of Action | Study Reference |
|---|---|---|---|---|
| Piperonyl Butoxide (PBO) | Lesser Grain Borer (Rhyzopertha dominica) | Breaks resistance and increases efficacy of this compound | Inhibition of cytochrome P450 monooxygenases | nih.gov |
| Pyriproxyfen | Cat Flea (Ctenocephalides felis) Larvae | Synergizes the activity of methoprene, leading to increased larval mortality | Not specified, both are juvenile hormone analogs | researchgate.netnih.gov |
Strategic Application within Resistance Management Programs
The strategic application of this compound within broader resistance management programs is crucial for its sustained effectiveness. A key component of such programs is the rotation of insecticides with different modes of action. nih.govpnwhandbooks.org This practice aims to prevent the selection of resistant individuals by avoiding the continuous use of a single class of insecticide. croplife.org.au For mosquito control, it is recommended to rotate larvicide products with different modes of action to slow the progression of resistance. nih.gov An integrated approach to mosquito control, which includes the use of larvicides targeting the larval stage in their concentrated aquatic habitats, allows for greater rotational flexibility due to the availability of multiple insecticide classes. galvestoncountytx.gov
Integrated Pest Management (IPM) provides a framework for the strategic use of this compound. IPM emphasizes a combination of control methods, including biological, physical, and chemical approaches, to manage pest populations effectively while minimizing the development of resistance. pnwhandbooks.org For stored product pests, combining this compound with physical control methods like controlled aeration can enhance insect management. nih.gov Aeration helps to cool the grain, which slows down insect development and increases the efficacy of this compound. nih.gov
The implementation of an Integrated Mosquito Management (IMM) program is another example of a strategic approach. nih.gov IMM includes mosquito surveillance, public education, source reduction, and the targeted application of larvicides and adulticides. nih.gov Within such a program, the use of this compound can be carefully managed and rotated with other control agents to preserve its efficacy. It is also important to monitor for resistance in pest populations to inform the selection of appropriate control measures. nih.gov
Table 3: Components of a Strategic Resistance Management Program for this compound
| Strategy | Principle | Application Example |
|---|---|---|
| Insecticide Rotation | Alternating the use of insecticides with different modes of action to minimize selection pressure. | Rotating this compound with microbial larvicides like Bacillus thuringiensis israelensis (Bti) for mosquito control. galvestoncountytx.gov |
| Integrated Pest Management (IPM) | Utilizing a combination of control methods (biological, physical, chemical) to manage pests. | Combining this compound application with controlled aeration to manage insect pests in stored wheat. nih.gov |
| Monitoring and Surveillance | Regularly assessing pest populations and their susceptibility to insecticides to detect resistance early. | Conducting bioassays on field-collected mosquito populations to determine their resistance levels to this compound. nih.gov |
| Targeted Application | Applying insecticides only when and where they are needed based on surveillance data. | Treating specific mosquito breeding sites with this compound rather than widespread application. |
Ecological Impact and Non Target Organism Studies of S Methoprene
Effects on Non-Target Insect Species and Beneficial Arthropods
S-Methoprene exhibits a degree of specificity, with its primary mode of action being most effective against certain insect orders, particularly Diptera. waterquality.gov.aubioone.org However, concerns remain regarding its impact on beneficial insects and other non-target arthropods that play crucial roles in ecosystems.
Research indicates that at recommended application rates, this compound generally has minimal adverse effects on a variety of non-target terrestrial organisms. bioone.org Studies have shown a lack of harm to beneficial insects such as coprophagous flies, beetles, and parasitic wasps, which are important for dung decomposition and natural pest control. altosidigr.com For instance, when used in cattle feed to control horn flies, this compound passes through the animal and is present in the manure, yet studies have found no negative impact on the reproduction of dung beetles or on insect predators of horn flies that inhabit the manure. bioone.org
Interactive Data Table: Effects of this compound on Non-Target Insects
| Non-Target Organism | Finding | Reference |
| Coprophagous flies, beetles, parasitic wasps | No disruption to dung composition or harm to these beneficial insects. | altosidigr.com |
| Dung beetles | No effect on reproduction when reared in manure from treated cattle. | bioone.org |
| Horn fly predators | No effect on insect predators inhabiting manure. | bioone.org |
| Mites | Short-lived increase in populations in terrestrial plots after application. | researchgate.net |
| Predatory insects | Reductions observed in methoprene-treated wetland sites in one study. | researchgate.net |
Aquatic Ecological Impacts of this compound
The application of this compound for mosquito control often involves direct introduction into aquatic environments, raising concerns about its impact on aquatic ecosystems. oup.com
This compound can be toxic to a range of non-target aquatic invertebrates, with crustaceans being particularly sensitive. orst.eduamazonaws.com Juvenile hormone-like molecules are present in crustaceans, which can lead to toxic effects upon exposure to this compound. researchgate.net The toxicity varies widely among different species. For instance, it is considered very highly toxic to freshwater invertebrates but only slightly toxic to crustaceans like shrimp and crayfish. orst.edu
Studies have reported a wide range of lethal concentrations (LC50) for various aquatic invertebrates. For freshwater crustaceans, 48 to 72-hour LC50 values range from 20 to 300 µg/L. waterquality.gov.au In contrast, a 48-hour LC50 for a freshwater mollusc was reported at 10,600 µg/L, indicating lower toxicity. waterquality.gov.au Marine crustaceans also show varied sensitivity, with LC50 values ranging from 1,950 µg/L for some species to as high as 246,000 µg/L for others. waterquality.gov.au
Concerns have been raised about the use of slow-release briquette formulations in estuarine environments, as they may pose a long-term risk to estuarine invertebrates. amazonaws.com Some research has indicated that this compound can be toxic to lobster larvae at concentrations as low as 1 part per billion (ppb). amazonaws.com However, other studies have shown that at typical application rates for mosquito control, this compound has little to no effect on many non-target aquatic organisms, including damselflies, snails, and tadpoles. epa.govvin.com
Bioaccumulation refers to the process where a substance builds up in an organism at a rate faster than it can be eliminated. slu.se This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (trophic transfer). slu.seeeer.org The potential for a chemical to bioaccumulate is often related to its hydrophobicity, indicated by the octanol-water partition coefficient (Kow). eeer.org
This compound has a high log Kow of 5.2, suggesting a potential for bioaccumulation. waterquality.gov.auamazonaws.com Studies have shown that methoprene (B1676399) can accumulate in the tissues of fish. orst.edu The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, has been reported to be between 457 for its degradates and 3,400 for the parent compound. amazonaws.com Some research suggests a potential for this compound to accumulate in bluegill sunfish and crayfish. vin.com
However, the rapid degradation of this compound in the environment can limit its bioaccumulation potential. altosidigr.com It has a half-life of approximately 30-45 hours in unsterilized pond water, which is further reduced by sunlight. altosidigr.com This rapid breakdown and lack of persistence in the environment are thought to prevent significant accumulation in the food chain. altosidigr.com Trophic transfer is the movement of a substance from one trophic level to the next through consumption. slu.se While the potential for this compound to bioaccumulate exists, its rapid degradation likely mitigates widespread biomagnification, the process where the concentration of a substance increases at successively higher levels in the food chain. altosidigr.com
As a juvenile hormone analog, this compound is designed to disrupt the endocrine system of insects. oup.comorst.edu This mode of action raises concerns about its potential to act as an endocrine disruptor in non-insect arthropods, particularly crustaceans, which also possess juvenile hormone-like molecules that regulate key physiological processes. amazonaws.comresearchgate.net
Studies have shown that this compound can interfere with endocrine-regulated processes in crustaceans. oup.com It is considered a juvenile insect hormone agonist that can disrupt events under endocrine control in aquatic crustaceans. amazonaws.com Research on the crustacean Daphnia magna has demonstrated that this compound can impact molting and reproduction at low concentrations, suggesting it interferes with endocrine-related processes. oup.com It has been hypothesized that the toxicity of methoprene to crustaceans is due to its interaction with retinoid X receptor (RXR) family members, leading to agonism or antagonism of receptor pathways. oup.com In the blue crab, Callinectes sapidus, methoprene has been shown to cause both cellular and biochemical changes in larval and adult stages. researchgate.net
The potential impact of this compound on amphibians and fish has been a subject of considerable research and debate. This compound is generally considered to be of low to moderate toxicity to fish. orst.edu Reported 96-hour LC50 values for commercial methoprene products were 4.6 mg/L in bluegill sunfish and 4.4 mg/L in trout, while other species like channel catfish and largemouth bass showed much lower toxicity with LC50 values greater than 100 mg/L. vin.com
Regarding amphibians, some early reports suggested a link between this compound and developmental deformities in frogs. beyondpesticides.orgsierraclub.ca It was hypothesized that a breakdown product of methoprene could mimic retinoic acid, a chemical important for embryonic development in vertebrates. beyondpesticides.org However, a substantial body of scientific evidence has since indicated that a connection between this compound use and widespread frog deformities is unlikely. biodiversitylibrary.org Studies have shown no significant adverse impacts on frogs and tadpoles in field studies with this compound, and laboratory tests have found no mortality in tadpoles at concentrations much higher than those found in the environment after application. biodiversitylibrary.org Acute toxicity studies on several frog species have shown high LC50 values, indicating low toxicity. vin.com
Interactive Data Table: Acute Toxicity of this compound to Fish and Amphibians
| Species | Test | Result (µg/L) | Reference |
| Bluegill sunfish (Lepomis macrochirus) | 96-hour LC50 | 4,600 | vin.com |
| Trout (Oncorhynchus mykiss) | 96-hour LC50 | 4,400 | vin.com |
| Channel catfish (Ictalurus punctatus) | 96-hour LC50 | >100,000 | vin.com |
| Largemouth bass (Micropterus salmoides) | 96-hour LC50 | >100,000 | vin.com |
| Bullfrog tadpoles (Rana catesbeiana) | Acute LC50 | >10,000 | vin.com |
| Leopard frog tadpoles (Rana pipiens) | Acute LC50 | >10,000 | vin.com |
| Woodhouse's toad adults (Bufo woodhousii) | Acute LC50 | >1,000 | vin.com |
Terrestrial Ecological Interactions of this compound
In terrestrial environments, this compound is considered to be non-persistent. publications.gc.ca It degrades rapidly, particularly in the presence of sunlight, and is also quickly metabolized in soil, which limits its potential to leach into groundwater. epa.govaltosidigr.com The half-life of this compound in sandy loam soil under aerobic conditions is approximately ten days. altosidigr.com It tends to remain bound in the upper layers of the soil and does not persist long enough to cause significant long-term environmental impact. altosidigr.com
When applied to plants, this compound also degrades quickly. For example, its half-life on alfalfa is less than two days, and on rice, it is less than one day. altosidigr.com It is metabolized into products that are further broken down into normal plant nutrients. altosidigr.com
The use of this compound in cattle feed to control horn flies results in its excretion in manure. publications.gc.ca While present in the manure, studies have shown it does not adversely affect beneficial dung beetles or predatory insects that inhabit the manure, indicating a level of specificity that minimizes disruption to these terrestrial ecological interactions. bioone.orgaltosidigr.com
Ecosystem-Level Assessments of this compound Application
Research into the ecosystem-level effects of this compound has been conducted in various environments, particularly in aquatic habitats where it is frequently used for mosquito control. One of the key aspects of its environmental fate is its rapid degradation. epa.gov this compound breaks down quickly in sunlight and through microbial action in soil and water. epa.govlittlefireants.com Its half-life in sandy loam soil is approximately ten days, and in pond water, it can be as short as 30-45 hours, a process accelerated by sunlight. altosidigr.com This limited persistence is a crucial factor in assessing its long-term ecosystem impact, as it is not expected to persist in soil or leach into groundwater. epa.govaltosidigr.com Furthermore, studies indicate that this compound does not bioaccumulate in the food chain. altosidigr.com
More extensive studies have been conducted in wetland ecosystems. A multi-year study in Minnesota wetlands evaluated the ecological effects of this compound (applied as Altosid® sand granules) on zooplankton, insects, and breeding birds. tewhatuora.govt.nz The findings indicated a reduction in insect biomass by 57% to 83% in the second and third years of the study. tewhatuora.govt.nz This highlights a potential impact on the food web by reducing the availability of insect prey for other organisms.
Conversely, other research has found few negative effects on non-target organisms in field tests, with the exception of some aquatic Diptera. bioone.org The U.S. Environmental Protection Agency (EPA) has conducted risk assessments indicating minimal acute and chronic risk to freshwater fish, freshwater invertebrates, and estuarine species from exposure to Methoprene mosquito control products. epa.govepa.gov These assessments often rely on risk quotients, comparing exposure concentrations to effects concentrations, to determine potential risk. epa.gov For this compound, the evaluated acute and chronic risks were generally below the Agency's level of concern. regulations.gov
Some critics, however, argue that the application of methoprene can lead to the depletion of food webs, impacting a wide variety of species, including birds and fish, by reducing their food sources. lisierraclub.org It has been noted that crustaceans, which can be sensitive to methoprene, are a critical component of zooplankton, a foundational element of many marine food webs. lisierraclub.org
The following tables summarize findings from key ecosystem-level and community-level studies on this compound.
Table 1: Summary of this compound Effects on Saltmarsh Fauna
| Taxa | Habitat | Observed Effect | Duration of Effect | Study Conclusion |
| Copepods | Ephemeral Pools | No significant effect. researchgate.netint-res.com | - | No impact on abundance. researchgate.netint-res.com |
| Mites (Acariformes) | Terrestrial Plots | Increased numbers. researchgate.netint-res.com | Short-lived (<20 days). researchgate.netint-res.com | Localized and temporary effect. researchgate.netint-res.com |
| Other Arthropods (Springtails, Ants, Beetles, etc.) | Terrestrial Plots | Few significant effects. researchgate.netint-res.com | Short-lived and localized. researchgate.netint-res.com | Does not significantly impact community composition. researchgate.netint-res.com |
Table 2: Summary of this compound Effects in Freshwater Wetland Studies
| Organism Group | Location | Observed Effect | Key Finding | Reference |
| Zooplankton | Minnesota, USA | No significant direct effects mentioned. | Focus was on insects and birds. | tewhatuora.govt.nz |
| Aquatic Insects | Minnesota, USA | Insect biomass reduced by 57-83% over 2-3 years. | Potential reduction in food source for predators. | tewhatuora.govt.nz |
| Breeding Birds | Minnesota, USA | No direct effects on birds reported. | Ecosystem effects evaluated via food web (insects). | tewhatuora.govt.nz |
| Non-target Insects | Various Field Tests | Few negative effects, except on some aquatic Diptera. | Generally low impact on non-target insect communities. | bioone.org |
| Freshwater Invertebrates | Laboratory/Field | Very highly toxic to some freshwater invertebrates. | Risk is formulation-dependent; slow-release formulations reduce risk. | littlefireants.comorst.edu |
| Fish | Laboratory | Moderately toxic to some fish, low toxicity to others. | Minimal acute and chronic risk expected from mosquito control applications. | epa.govorst.edu |
These assessments demonstrate the complexity of evaluating ecosystem-level impacts. While this compound's rapid degradation and low bioaccumulation potential mitigate long-term contamination risks altosidigr.com, some studies show tangible, albeit sometimes temporary, effects on non-target invertebrate populations. researchgate.nettewhatuora.govt.nz The reduction in insect biomass in some wetlands suggests a potential for indirect, food-web-mediated effects that warrant consideration in management practices. tewhatuora.govt.nz
Applications of S Methoprene in Arthropod Population Management
Vector Control Applications
S-Methoprene is a critical tool in public health for managing insect populations that transmit diseases. Its targeted mode of action makes it an environmentally compatible option for integrated pest management programs. ontosight.airesearchgate.net
Mosquito (Diptera: Culicidae) Control Strategies
This compound is widely used in mosquito control programs to combat the spread of vector-borne diseases. wikipedia.org It functions as a larvicide, targeting the immature stages of mosquitoes and disrupting their life cycle. wikipedia.orgsmsl.co.nz This approach prevents the emergence of adult mosquitoes, which are responsible for disease transmission. smsl.co.nz The World Health Organization has even recommended its use in drinking water supplies for controlling container-breeding mosquitoes. smsl.co.nz
Formulations such as pellets and briquets release this compound over extended periods, providing continuous control in standing water where mosquitoes breed. smsl.co.nzbioone.org For instance, some briquet formulations can release the active ingredient for up to 30 days. smsl.co.nzbioone.org Research has demonstrated the efficacy of various this compound formulations against several mosquito species, including Aedes aegypti, Aedes albopictus, Culex quinquefasciatus, and Anopheles sinensis. wikipedia.orgcolkim.itchinacdc.cn
A study on a granular formulation showed over 90% inhibition of adult mosquito emergence for up to 63 days, depending on the water depth and mosquito species. wikipedia.org Semi-field studies in China on Anopheles sinensis, a primary malaria vector, found that a 20% microcapsule suspension provided 100% efficacy for at least three days, while granular formulations offered control for at least 14 days. chinacdc.cnnih.gov
Efficacy of this compound Formulations Against Mosquito Species
| Formulation | Target Species | Efficacy | Duration | Reference |
|---|---|---|---|---|
| Granular (OmniPrene™ G) | Aedes aegypti, Anopheles hermsi | >90% control | At least 49 days (30.5 cm water depth) | wikipedia.org |
| Granular (OmniPrene™ G) | Culex quinquefasciatus | >90% control | Up to 56 days | wikipedia.org |
| Tablets (Larvicol) | Aedes aegypti, Aedes albopictus, Culex pipiens | Suppressed development | ~4 weeks | colkim.it |
| 20% Microcapsule Suspension | Anopheles sinensis | 100% efficacy | At least 3 days | chinacdc.cnnih.gov |
Management of Other Public Health and Veterinary Pests
Beyond mosquitoes, this compound is effective against a range of other pests that pose public health and veterinary concerns. altosidigr.comparasitipedia.net It has been successfully used to control populations of fleas, flies, and ants. altosidigr.comtewhatuora.govt.nz
In veterinary medicine, this compound is a common component in flea control products for domestic animals like dogs and cats. parasitipedia.netorst.edu It is often combined with an adulticide to provide comprehensive flea management by killing adult fleas and preventing the development of new ones. parasitipedia.net The on-animal ovicidal activity of this compound stems from its ability to penetrate the eggshell of newly laid eggs or be absorbed through the cuticle of adult fleas. defra.gov.uk
Agricultural and Stored Product Protection Applications
This compound is a valuable tool in agriculture for protecting crops and stored commodities from insect infestations. altosidigr.comparasitipedia.net Its use helps to minimize post-harvest losses and maintain the quality of agricultural products.
Control of Stored Grain Pests
This compound is registered for use as a grain protectant in various stored commodities, including wheat, rice, corn, and peanuts. degeschamerica.comuga.edu It is particularly effective against several key stored product pests, such as the lesser grain borer, Indian meal moth, and saw-toothed grain beetle. degeschamerica.com However, it is noted to be less effective against weevils, as the larvae develop inside the grain kernels where they are not exposed to the insecticide. uga.edumdpi.com
Research has shown that this compound can provide long-term protection for stored wheat, with one study indicating effectiveness for at least 40 weeks. mdpi.com The combination of this compound with other insecticides, such as deltamethrin, can enhance control against a broader spectrum of stored product insects. degeschamerica.commdpi.com
Effectiveness of this compound on Stored Grain Pests
| Pest Species | Efficacy | Reference |
|---|---|---|
| Lesser grain borer (Rhyzopertha dominica) | Very effective | mdpi.com |
| Indian meal moth (Plodia interpunctella) | Very effective | mdpi.com |
| Red flour beetle (Tribolium castaneum) | Very effective | mdpi.com |
| Rusty grain beetle (Cryptolestes ferrugineus) | Very effective | mdpi.com |
Use in Livestock and Crop Protection Systems
In addition to its use as a feed-through for horn fly control in cattle, this compound is applied in various other livestock and crop protection scenarios. altosidigr.comparasitipedia.net It is used to control flies in and around animal rearing facilities and is also approved for use on various crops and in mushroom sheds. lodi-uk.comwaterquality.gov.au The application of this compound in these environments helps to reduce pest populations that can impact animal health and crop yields. For instance, it is used to control mushroom flies in compost. tewhatuora.govt.nz
Development of Innovative this compound Formulations for Enhanced Field Efficacy
To improve the performance and extend the residual activity of this compound in field conditions, various innovative formulations have been developed. parasitipedia.nettewhatuora.govt.nz These advancements focus on protecting the active ingredient from environmental degradation and providing controlled release.
Microencapsulation is one such technology that encases the this compound, shielding it from factors like UV light and allowing for a slower, more sustained release. bioone.orgtewhatuora.govt.nz Granular formulations, often using carriers like diatomaceous earth, also enhance stability and allow for better penetration through vegetation. wikipedia.org
Controlled-release technologies, such as pellets and briquets, are designed to release this compound over an extended period, which is particularly beneficial for long-term mosquito control in static water bodies. smsl.co.nzbioone.org Another innovative approach involves adsorbing this compound onto activated carbon, which allows for a slow release when it comes into contact with water. google.comgoogle.com This method can provide pest control for an extended duration, ranging from 40 to 120 days or even an entire pest season. google.com
Recent research has also explored derivatives of this compound, such as S-methobutene, which has demonstrated enhanced activity and stability against several mosquito species compared to the original compound. researchgate.net These ongoing developments in formulation technology aim to maximize the efficacy and application flexibility of this compound in diverse pest management scenarios. ontosight.ai
Advanced Research and Analytical Methodologies for S Methoprene
Quantitative and Qualitative Analytical Techniques for S-Methoprene and its Metabolites in Environmental Matrices
The detection and quantification of this compound and its breakdown products in environmental samples like water, soil, and sediment are essential for regulatory monitoring and environmental risk assessment. wa.goveuropa.eu Various analytical methods have been developed, often involving chromatographic separation coupled with sensitive detection systems. vliz.be
Commonly employed techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a widely used method for the analysis of this compound and its metabolites. wa.govbiodiversitylibrary.org The sample is first extracted, and then the components are separated based on their volatility and interaction with the chromatographic column. The mass spectrometer then identifies and quantifies the compounds based on their mass-to-charge ratio. google.comusgs.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is another powerful technique for separating and quantifying this compound. biodiversitylibrary.orgresearchgate.net It is particularly useful for analyzing this compound in complex mixtures and can be coupled with various detectors, including UV and mass spectrometry (LC-MS). core.ac.uknih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique offers high sensitivity and selectivity, making it ideal for detecting trace levels of this compound and its analogs in environmental water samples. nih.govresearchgate.netusgs.gov To enhance ionization efficiency for nonpolar analytes like this compound, a derivatization step can be employed, which has been shown to improve the limit of detection significantly. nih.govresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) : Immunoassays like ELISA provide a cost-effective and high-throughput screening method for the quantitative analysis of this compound. core.ac.ukescholarship.org These assays utilize specific antibodies that bind to this compound, allowing for its detection and quantification. core.ac.uk
Sample preparation is a critical step in the analytical process and often involves techniques like liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analytes from the environmental matrix. biodiversitylibrary.orgnih.gov
Table 1: Comparison of Analytical Techniques for this compound Detection
Bioassay Methodologies for Assessing this compound Bioactivity and Residual Effects
Bioassays are fundamental for determining the biological activity and residual efficacy of this compound against target insect populations. nih.govpharmtech.comresearchgate.net These assays typically involve exposing insects at a specific life stage to treated surfaces or media and observing the effects on their development and emergence. nih.govrutgers.edu
Key aspects of bioassay methodologies include:
Test Organisms : The choice of insect species is critical and usually focuses on target pests such as mosquitoes (Aedes aegypti, Anopheles sinensis), flour beetles (Tribolium castaneum), and the lesser grain borer (Rhyzopertha dominica). nih.govchinacdc.cnoup.com
Exposure Arenas : Bioassays can be conducted in various settings, from laboratory petri dishes and jars to semi-field conditions that more closely mimic the natural environment. rutgers.educhinacdc.cnoup.com For instance, studies have evaluated the efficacy of this compound on treated packaging films and various surfaces like concrete and wood. nih.govoup.com
Assessment of Efficacy : The primary endpoint in most this compound bioassays is the inhibition of adult emergence. rutgers.educhinacdc.cn Researchers record the number of larvae that fail to develop into viable adults. rutgers.edunih.gov The developmental index, which captures the progression from the larval to the adult stage, can also be used to assess efficacy. nih.gov
Residual Activity : To determine how long this compound remains effective, bioassays are conducted at various time intervals after the initial treatment. oup.comuga.edusumivector.com This is crucial for understanding its persistence in different environments and on various surfaces. oup.comtewhatuora.govt.nz
Laboratory bioassays have demonstrated that the efficacy of this compound can be retained for extended periods, for example, up to 40 weeks in treated wheat. mdpi.com The results of these bioassays are often used to calculate the concentration required to inhibit emergence in 50% or 90% of the population (IE50 and IE90). nih.gov
Table 2: Key Parameters in this compound Bioassays
Transcriptomic and Proteomic Approaches in this compound Research
Transcriptomics and proteomics offer powerful tools to investigate the molecular mechanisms underlying the effects of this compound and the development of resistance. nih.govnih.gov These approaches allow for a broad-scale analysis of changes in gene and protein expression in response to this compound exposure. nih.govoup.com
Transcriptomic analysis , often using techniques like RNA sequencing (RNA-Seq), has been employed to:
Identify differentially expressed genes in this compound-resistant and susceptible insect strains. nih.govnih.gov
Uncover potential resistance mechanisms, such as the upregulation of genes encoding cytochrome P450 monooxygenases, which are involved in detoxification. nih.govnih.gov
Understand the molecular pathways affected by this compound, including those involved in hormone regulation, development, and metabolism. nih.govnih.govmdpi.com
Investigate the impact of this compound on gene expression in non-target organisms. researchgate.net
For example, a transcriptomic study on the lesser grain borer, Rhyzopertha dominica, identified a set of differentially expressed genes related to cytochrome P450s in a resistant strain, suggesting their role in this compound resistance. nih.govnih.gov In another study on Ephestia elutella, transcriptomic analysis revealed that this compound affects critical biological processes, including hormonal regulation. nih.govnih.gov In the Formosan subterranean termite, this compound treatment led to changes in the expression of genes involved in juvenile hormone synthesis and various metabolic pathways. mdpi.com
Proteomic studies , while less common than transcriptomic analyses in this compound research, can provide complementary information by directly examining changes in the protein landscape of an organism upon exposure to the compound.
Computational and Molecular Modeling for this compound-Receptor Interactions
Computational and molecular modeling techniques are increasingly being used to understand how this compound interacts with its target receptor at the molecular level. mdpi.comjst.go.jp The primary target of this compound is the juvenile hormone (JH) receptor, which in many insects is the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors. nih.govnih.govzoores.ac.cnpnas.orgmdpi.comresearchgate.netfrontiersin.org
These computational approaches include:
Molecular Docking : This technique predicts the preferred orientation of this compound when bound to the Met receptor to form a stable complex. mdpi.comnih.gov It helps in identifying the key amino acid residues in the binding pocket that interact with the this compound molecule. jst.go.jpcas.cz
Molecular Dynamics Simulations : These simulations can provide insights into the dynamic behavior of the this compound-receptor complex over time, helping to understand the stability of the interaction. jst.go.jp
In Silico Site-Directed Mutagenesis : This computational method can be used to predict the effect of specific amino acid mutations in the receptor's binding site on the affinity for this compound. mdpi.com
Studies have used molecular modeling to show that this compound and other JH analogs bind to a hydrophobic pocket within the PAS-B domain of the Met protein. nih.govcas.cz These models have also been used to explore the structural basis for the species-specific activity of different juvenoids. pnas.org The insights gained from these computational studies can guide the design of novel and more selective insect growth regulators.
Regulatory Science and Policy Considerations for S Methoprene
Regulatory Classification and Biochemical Pesticide Designation
S-Methoprene is distinguished in the regulatory landscape by its classification as a biochemical pesticide. altosidigr.comaltosidigr.comcabq.govepa.gov This designation is pivotal as it reflects the compound's unique mode of action and chemical properties.
Mode of Action: Unlike conventional pesticides that often rely on direct toxicity, this compound is a juvenile hormone mimic. herts.ac.ukregulations.gov It interferes with the life cycle of insects, preventing them from maturing and reproducing. cabq.govregulations.gov This targeted action on insect development is a key factor in its biochemical classification.
Chemical Similarity: The chemical structure of this compound is substantially similar to that of naturally occurring insect juvenile hormones. epa.gov It belongs to the terpenoid class of compounds, which are also found in essential oils and other natural plant materials. altosidigr.com This similarity to natural substances further supports its classification as a biochemical pesticide. altosidigr.com
Regulatory Agency: In the United States, this compound is regulated by the Biopesticide Division of the Environmental Protection Agency (EPA). altosidigr.comaltosidigr.com It was first registered by the EPA in 1975 and was notably the first biochemical pesticide to be classified as such. altosidigr.comaltosidigr.com Initially registered as a conventional chemical pesticide, it was later reclassified based on its mode of action and chemical structure. cabq.govepa.govepa.gov
This classification has significant implications for the regulatory data requirements for this compound. The tiered testing guidelines for biochemical pesticides are applied, which in some cases has led to the elimination of certain environmental fate data requirements that would be standard for conventional pesticides. epa.gov
International Regulatory Harmonization for this compound
Efforts towards international regulatory harmonization for this compound aim to establish consistent standards for its use and trade across different countries. This is particularly important for Maximum Residue Limits (MRLs) in food commodities.
Codex Alimentarius Commission: The Codex Alimentarius Commission, a joint initiative of the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), sets international food standards, including MRLs for pesticides. fao.orgfao.org For methoprene (B1676399), the Codex has established MRLs for a variety of commodities, including cereals, dairy products, and meat. epa.gov The residue definition for compliance with MRLs and for dietary risk assessment is methoprene itself, and it is noted as being fat-soluble. fao.orgfao.org
International Collaboration: Regulatory agencies in different countries often collaborate and share data. For instance, Canada's PMRA utilizes reviews from the USEPA in its re-evaluation process. publications.gc.ca To comply with international trade obligations, Canadian proposals for MRLs are notified to the World Trade Organization (WTO). publications.gc.cacanada.ca
Despite these efforts, differences in MRLs can exist between countries due to varying agricultural practices and dietary consumption patterns. publications.gc.cacanada.ca For example, while Canada has proposed specific MRLs for methoprene in milk, the United States has an exemption from the requirement of a tolerance for residues of this compound in or on all food commodities when used to control insect larvae. altosidigr.compublications.gc.ca The European Union has expressed reservations about certain proposed Codex MRLs for methoprene, citing concerns about potential chronic risks to European consumers. europa.eu
This highlights the ongoing challenges and the importance of continued dialogue and data sharing to achieve greater harmonization of this compound regulations globally.
Environmental Risk Assessment Methodologies in Regulatory Context
The environmental risk assessment of this compound is a critical component of its regulatory evaluation. This process involves a structured approach to characterize potential hazards and exposure to non-target organisms.
Framework: The environmental risk assessment follows a formalized paradigm that evaluates risk by considering both the effects (hazard) of the pesticide and the potential for exposure in the environment. epa.govannualreviews.org This involves a tiered approach, where initial screening studies can trigger the need for more in-depth data on environmental fate and ecological effects. epa.gov
Data Requirements: Regulatory agencies require a comprehensive set of data to assess environmental risk. This includes studies on the fate and distribution of this compound in the environment, such as its biodegradation, hydrolysis, and potential for bioaccumulation. europa.eu Ecotoxicity data from studies on a range of non-target organisms, including aquatic invertebrates, fish, and birds, are also essential. epa.govamazonaws.com
Key Findings from Risk Assessments:
Aquatic Environments: this compound is recognized as being very toxic to aquatic life, particularly aquatic invertebrates. nih.govsumitomo-chem.com.au This has led to specific risk mitigation measures, such as cautionary label statements. publications.gc.ca The EPA has identified potential concerns for long-term exposure to estuarine invertebrates from slow-release briquette formulations. epa.govamazonaws.com
Persistence and Degradation: this compound is known to degrade rapidly in the environment, with a half-life of approximately 10 days in soil and even shorter in water and on plant surfaces. altosidigr.com This rapid degradation helps to minimize its long-term environmental impact. altosidigr.com
Risk Mitigation: Based on the findings of environmental risk assessments, regulatory agencies may require specific risk mitigation measures. These can include buffer zones around water bodies, restrictions on certain application methods, and specific label instructions to protect sensitive ecosystems. publications.gc.capestworldcanada.net
The overarching goal of these methodologies is to ensure that the use of this compound does not result in unreasonable adverse effects on the environment. regulations.gov The process is iterative, with new data and scientific understanding continually informing and refining the risk assessment and regulatory decisions.
Comparative Analysis with Other Arthropod Control Agents
Comparison of S-Methoprene with Other Insect Growth Regulators (e.g., Pyriproxyfen (B1678527), Fenoxycarb)
This compound, a juvenile hormone analog (JHA), is a cornerstone of many integrated pest management (IPM) programs. todaysveterinarypractice.com Its primary mode of action is to mimic the natural juvenile hormone in insects, which disrupts their normal development, particularly by preventing metamorphosis into the adult stage. msdvetmanual.combioone.orgmmcd.org This mechanism contrasts with traditional neurotoxic insecticides, making it a more selective and environmentally compatible option. wsu.edutubitak.gov.tr However, its efficacy and environmental characteristics are often compared with other insect growth regulators (IGRs), such as pyriproxyfen and fenoxycarb, which share a similar mode of action. gpnmag.compiat.org.nz
Differential Efficacy Across Arthropod Taxa and Life Stages
The effectiveness of this compound and its counterparts can vary significantly depending on the target arthropod species and its developmental stage.
This compound: This IGR is widely used for controlling mosquito larvae, fleas, and various other pests. jst.go.jporst.edu It is particularly effective when applied to the larval stages, as it prevents them from successfully pupating and emerging as adults. msdvetmanual.commmcd.org For instance, in mosquitoes, this compound is absorbed by the larvae and disrupts metamorphosis. mosquitocontrol.org Studies have also shown its effectiveness in controlling stored product pests like the lesser grain borer (Rhyzopertha dominica) by completely suppressing the emergence of adult progeny. researchgate.net
Pyriproxyfen: As a broad-spectrum IGR, pyriproxyfen also mimics juvenile hormone. piat.org.nz It is effective against various pests, including fleas, whiteflies, and mosquitoes, affecting their embryonic, larval, and reproductive stages. msdvetmanual.comoup.com Research indicates that pyriproxyfen can be more potent than this compound against certain species. For example, one study found pyriproxyfen to be the most toxic among several IGRs evaluated against the red flour beetle (Tribolium castaneum). tewhatuora.govt.nz In another study on the khapra beetle (Trogoderma granarium), pyriproxyfen showed greater larval mortality on concrete surfaces compared to this compound. oup.com
Fenoxycarb: This IGR also functions as a juvenile hormone mimic. researchgate.net While effective against a range of insects, its use has been noted in controlling pests like the housefly. tewhatuora.govt.nz Like other JHAs, it disrupts the molting process and can prevent pupation. tewhatuora.govt.nz
Interactive Table: Comparative Efficacy of this compound and Other IGRs
| Feature | This compound | Pyriproxyfen | Fenoxycarb |
| Primary Target Pests | Mosquitoes, fleas, horn flies, stored product pests | Fleas, whiteflies, mosquitoes, ants | Houseflies, various other insects |
| Most Susceptible Life Stage | Larvae, preventing pupation | Embryonic, larval, and reproductive stages | Larvae, preventing pupation |
| Relative Potency | Highly effective against target species | Often more potent than this compound against certain insects | Effective, but potency can be species-dependent |
Environmental Fate and Persistence Characteristics of Analogues
This compound: It has a relatively short half-life in the environment. In soil, its half-life is approximately ten days, and it tends to remain in the upper layers without leaching into groundwater. altosidigr.com In water, its half-life is between 30 and 45 hours and is further reduced by sunlight. altosidigr.com This rapid breakdown minimizes its persistence and potential for bioaccumulation in the food chain. altosidigr.com
Pyriproxyfen: Similar to this compound, pyriproxyfen also degrades relatively quickly in the environment. Its degradation profile in water is comparable to this compound, with concentrations declining to below quantifiable limits within about a week after application. researchgate.net
Fenoxycarb: While specific data on its environmental persistence is less readily available in the provided context, as a juvenile hormone analog, it is expected to undergo degradation processes similar to other compounds in its class. However, the persistence of any pesticide can be influenced by the specific formulation and environmental conditions. tewhatuora.govt.nz
Interactive Table: Environmental Characteristics of this compound and Analogues
| Characteristic | This compound | Pyriproxyfen | Fenoxycarb |
| Soil Half-life | ~10 days | Binds to soil, expected to be immobile | Information not specified |
| Water Half-life | 30-45 hours | Degrades within ~7 days | Information not specified |
| Bioaccumulation Potential | Low, biodegrades quickly | Low | Information not specified |
Resistance Patterns and Cross-Resistance Dynamics
The development of insecticide resistance is a significant challenge in pest management. While IGRs are generally considered to have a lower risk of resistance development compared to broad-spectrum insecticides, resistance to this compound and its analogues has been documented. bioone.orgwsu.edu
This compound: Resistance to this compound has been observed in some mosquito populations. tewhatuora.govt.nz To mitigate this, it is often recommended to rotate its use with other control agents like Bacillus thuringiensis israelensis (Bti). tewhatuora.govt.nz
Pyriproxyfen: Resistance to pyriproxyfen has been documented in several insect species, including the sweetpotato whitefly (Bemisia tabaci) and the housefly (Musca domestica). gpnmag.comoup.com
Cross-Resistance: A significant concern is the potential for cross-resistance between different juvenile hormone analogs. Studies have shown that housefly populations resistant to pyriproxyfen can exhibit cross-resistance to both this compound and fenoxycarb. tewhatuora.govt.nzresearchgate.net This indicates that insects that develop resistance to one JHA may also be less susceptible to others, limiting the effectiveness of rotational strategies that rely solely on this class of compounds. However, cross-resistance is not always observed with IGRs that have a different mode of action, such as chitin (B13524) synthesis inhibitors like diflubenzuron. researchgate.net
Comparison of this compound with Microbial Control Agents (e.g., Bacillus thuringiensis israelensis, Lysinibacillus sphaericus)
Microbial control agents represent another important class of biorational pesticides used in IPM programs. The most common ones used in conjunction with or as alternatives to this compound are Bacillus thuringiensis israelensis (Bti) and Lysinibacillus sphaericus.
Bacillus thuringiensis israelensis (Bti): Bti is a naturally occurring soil bacterium that produces toxins that are highly specific to and effective against mosquito larvae. mmcd.org When ingested by mosquito larvae, the toxins damage the gut wall, leading to rapid mortality. mosquitocontrol.orgumn.edu Unlike this compound, which acts as a growth regulator, Bti is a stomach poison. umn.edu Both are used for larval control, but their mechanisms of action are entirely different. scispace.comhawaii.edu
Lysinibacillus sphaericus: Similar to Bti, L. sphaericus is a bacterium that produces toxins lethal to mosquito larvae upon ingestion. mosquitocontrol.org It has been used effectively for mosquito control, but resistance has been a significant issue. kglmeridian.comresearchgate.netnih.gov In some cases, populations of Culex pipiens have developed high levels of resistance to L. sphaericus. kglmeridian.comresearchgate.netnih.gov Interestingly, studies have revealed a profound cross-resistance to L. sphaericus in mosquito populations that are resistant to this compound. researchgate.net
Interactive Table: this compound vs. Microbial Control Agents
| Feature | This compound | Bacillus thuringiensis israelensis (Bti) | Lysinibacillus sphaericus |
| Mode of Action | Insect Growth Regulator (Juvenile Hormone Mimic) | Stomach Poison (Gut Disruption) | Stomach Poison (Gut Disruption) |
| Target Life Stage | Larvae (prevents adult emergence) | Larvae (causes mortality) | Larvae (causes mortality) |
| Resistance Issues | Documented in some mosquito populations | Generally low risk of resistance | Significant resistance documented |
| Cross-Resistance | Cross-resistance to other JHAs and L. sphaericus | Not applicable | Cross-resistance with this compound |
Synergistic and Antagonistic Interactions in Integrated Pest Management Strategies
The integration of multiple control tactics is a fundamental principle of IPM. This compound is often used in combination with other agents to enhance control and manage resistance. wsu.edu
Synergistic Interactions: this compound can be effectively combined with other insecticides. For instance, it is often formulated with adulticides in flea control products to target both adult and immature flea stages. todaysveterinarypractice.com It has also been shown to be effective in combination with diatomaceous earth for the control of the lesser grain borer, where the combination leads to increased mortality. researchgate.net The use of this compound in rotation with other products, such as Bti or spinosad, is a common strategy to delay the development of resistance. tewhatuora.govt.nzkglmeridian.comresearchgate.netnih.gov
Antagonistic Interactions: The potential for cross-resistance between this compound and other juvenile hormone analogs, as well as with L. sphaericus, highlights a form of antagonistic interaction from a resistance management perspective. researchgate.netresearchgate.net If resistance to one agent confers resistance to another, their combined or rotational use becomes less effective. Therefore, careful consideration of cross-resistance patterns is crucial when designing IPM programs. It is recommended to rotate insecticides with different modes of action to which there is no known cross-resistance. researchgate.net
Future Research Directions in S Methoprene Science
Development of Novel S-Methoprene Derivatives with Enhanced Bioactivity and Stability
Future research is focused on synthesizing and evaluating new derivatives of this compound to improve its effectiveness and stability. researchgate.netnih.gov this compound is susceptible to degradation from environmental factors, which poses challenges for creating long-lasting formulations. researchgate.netnih.gov
A promising area of this research involves the molecular modification of this compound. One such derivative, S-methobutene, has demonstrated superior bioactivity against various mosquito species, including those from the Aedes, Anopheles, and Culex genera. researchgate.netnih.gov In laboratory studies, S-methobutene showed a greater ability to inhibit the emergence of adult mosquitoes compared to this compound. researchgate.netnih.gov Furthermore, S-methobutene exhibited enhanced stability over a 120-day aging process, maintaining a significantly higher rate of emergence inhibition against the southern house mosquito, Culex quinquefasciatus, for longer periods than this compound. researchgate.netnih.gov
The development of such derivatives with increased potency and residual activity is crucial for improving the efficiency of pest control programs. researchgate.netnih.gov Thousands of juvenile hormone (JH) analogs have been synthesized and tested over the last three and a half decades. bioone.org The insights gained from the structure-activity relationships of these analogs are invaluable for the rational design of new and more effective biochemical pesticides. sdbonline.org
Interactive Table: Comparative Bioactivity of this compound and S-Methobutene
| Compound | Target Genera | Key Advantage over this compound | Research Finding |
|---|---|---|---|
| S-Methobutene | Aedes, Anopheles, Culex | Enhanced emergence inhibition and stability | Consistently outperformed this compound in a 120-day aging study against Culex quinquefasciatus. researchgate.netnih.gov |
Elucidation of Sub-lethal Effects and Long-Term Ecological Consequences on Non-Target Organisms
While this compound is considered one of the safer options for mosquito control, further research is needed to fully understand its sub-lethal effects and long-term ecological consequences on non-target organisms. tewhatuora.govt.nztewhatuora.govt.nz Most studies indicate that at standard application rates, this compound has negligible impacts on non-target aquatic invertebrates. researchgate.net However, some research has pointed to potential negative effects on certain aquatic invertebrates and has noted low toxicity to some fish species, generally at concentrations much higher than typical usage rates. tewhatuora.govt.nz
One area of concern has been the potential role of methoprene (B1676399) in amphibian deformities, although this link remains unresolved. tewhatuora.govt.nz Extensive research has shown that this compound does not significantly affect sensitive life stages of various non-target organisms like dragonfly nymphs and larvae, even at concentrations far exceeding those used in mosquito control. epa.gov However, some studies have reported sublethal effects, such as a reduction in the longevity of adult female flies and a prolonged pre-larviposition period after exposure to methoprene. researchgate.net
Long-term studies under field conditions are particularly important. One such study in freshwater wetlands found a significant reduction in the abundance of freshwater insects after three years of repeated applications of Bti and this compound, highlighting the need for more research on the long-term ecological impacts in different environments, such as saltmarshes. jcu.edu.au The environmental concentrations of methoprene are typically low, and it has limited motility, which generally results in levels not toxic to the majority of vertebrates and invertebrates tested. researchgate.net
Refined Molecular Understanding of Resistance Mechanisms and Counter-Strategies
The emergence of resistance to this compound in some insect populations presents a significant challenge to its long-term efficacy. nih.gov Historically, it was believed that resistance to this compound was unlikely because it mimics a crucial insect juvenile hormone. nih.gov However, high levels of resistance have been documented in field-collected populations of the mosquito Culex pipiens and the lesser grain borer, Rhyzopertha dominica. nih.govnih.gov
The molecular mechanisms underlying this resistance are not yet fully understood. nih.gov Current hypotheses point towards non-specific mechanisms such as increased metabolic detoxification, reduced absorption, and decreased accumulation of the compound. nih.gov Research into the transcriptomes of resistant and susceptible strains of Rhyzopertha dominica has identified the potential involvement of cytochrome P450s in the resistance mechanism. nih.gov
A key counter-strategy being explored is the use of synergists to overcome resistance. Laboratory bioassays have shown that piperonyl butoxide (PBO), a known inhibitor of cytochrome P450s, can significantly increase the effectiveness of this compound against resistant strains of R. dominica. nih.govnih.gov This suggests that combining this compound with PBO could be a viable strategy to "break" resistance in the field. nih.gov Further research is needed to identify the specific resistance mechanisms and to develop additional counter-strategies, which may include rotations with other insecticides. nih.govcambridge.org
Interactive Table: this compound Resistance and Counter-Strategies
| Pest Species | Documented Resistance Level | Proposed Resistance Mechanism | Potential Counter-Strategy |
|---|---|---|---|
| Culex pipiens | High resistance ratios observed in field populations. nih.gov | Non-specific: increased metabolic detoxification, decreased absorption/accumulation. nih.gov | Routine resistance monitoring and use of multiple management strategies. nih.gov |
| Rhyzopertha dominica | High levels of resistance reported. nih.gov | Involvement of cytochrome P450s. nih.gov | Combination with piperonyl butoxide (PBO) to inhibit P450s. nih.govnih.gov |
Advanced Environmental Monitoring and Predictive Modeling for Ecological Impact
The development of more sensitive and robust analytical methods is crucial for monitoring this compound concentrations in the environment and accurately predicting its ecological impact. nih.gov While several methods based on high-performance liquid chromatography (HPLC) and immunoassays exist, they often lack the sensitivity to detect this compound at the very low concentrations at which it is effective against pests. tewhatuora.govt.nz
Recent advancements include the development of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method. nih.gov This technique has been enhanced by a derivatization step using a Cookson-type reagent, which improves the ionization efficiency of this compound and its analogs, leading to a 100-fold improvement in the limit of detection. nih.gov This allows for the quantification of this compound at the picogram-per-milliliter level in environmental water samples. nih.gov
Predictive modeling is another key area of future research. These models use data on the maximum labeled application rates and the most sensitive toxicity endpoints from surrogate species to estimate potential risks to non-target organisms. epa.gov The U.S. Environmental Protection Agency (EPA) utilizes predictive modeling tools to assess the potential for pesticides to enter and impact publicly owned treatment works (POTWs). bacwa.org Future modeling efforts should aim to incorporate more complex factors to refine risk assessments, especially for vulnerable ecosystems and species. epa.govbacwa.org
Integration of this compound into Sustainable Arthropod Management Systems in a Changing Environment
The integration of this compound into comprehensive Integrated Pest Management (IPM) programs is essential for sustainable arthropod control, particularly in the face of changing environmental conditions. mdpi.comfao.org IPM is a dynamic, ecosystem-based strategy that combines various control methods to manage pest populations while minimizing economic damage and environmental harm. fao.orgcontracostamosquito.com
This compound's targeted mode of action, which disrupts the insect life cycle without directly killing adult insects, makes it a valuable component of IPM. centrallifesciences.com It can be used in rotation with other insecticides, such as bacterial larvicides, to help manage resistance. capemaycountynj.gov For example, in stored product protection, this compound can be combined with other agents like diatomaceous earth to enhance control of pests like the lesser grain borer. researchgate.net
Future research should focus on optimizing the use of this compound within these integrated systems. This includes understanding how insect movement and behavior in response to environmental changes, such as temperature and CO2 levels, can influence the effectiveness of control strategies. mdpi.com As pest distributions and population dynamics shift with a changing climate, IPM programs will need to be adaptable, incorporating ongoing monitoring and a diverse set of tools, including the strategic use of this compound. mdpi.comcast-science.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for evaluating the efficacy of S-methoprene formulations against mosquito larvae?
- Methodology : Use standardized bioassays with late-instar larvae (e.g., Anopheles sinensis) in controlled laboratory settings, followed by semi-field trials in microcosms simulating natural habitats. Measure adult emergence inhibition (IE) as the primary endpoint .
- Data Analysis : Compare dose-response curves (e.g., 0.025–0.1 mL/m² for microencapsulated suspensions) and monitor time-dependent efficacy (e.g., ≥85% IE for 14 days with granules). Include untreated controls and validate results using HPLC/GC-MS for chemical stability .
Q. How can researchers assess resistance to this compound in stored-grain pests like Rhyzopertha dominica?
- Protocol : Conduct dose-mortality bioassays using grain samples treated with this compound. Monitor progeny suppression rates and compare susceptible vs. resistant strains. For confirmation, send live insects to laboratories for resistance genotyping (e.g., cytochrome P450 overexpression) .
- Key Metrics : Resistance ratios (RR50) and realized heritability (h²) calculations. For example, Aedes albopictus showed an 11.93-fold resistance increase after 15 generations (h² = 0.0234) .
Q. What are the primary degradation pathways of this compound in aquatic environments?
- Degradation Mechanism : this compound rapidly photodegrades in sunlight-exposed water to 7-methoxycitronellic acid (34.33% remaining at day 7) and other metabolites. Use EPA Method 3510 for extraction and HPLC/GC-MS for quantification .
- Field Validation : Analyze water samples from treated sites (e.g., Minnesota ponds) to confirm nondetectable levels (<0.1 ppb) of parent compounds and degradation products .
Advanced Research Questions
Q. What molecular mechanisms underlie resistance to this compound in insect populations?
- Mechanistic Insights : Resistance in R. dominica correlates with overexpression of CYP450 enzymes (e.g., CYP9A28) and metabolic detoxification. Validate via RNA-seq/qPCR and synergist bioassays (e.g., piperonyl butoxide [PBO] reduces RR50 by inhibiting oxidases) .
- Experimental Design : Use sublethal this compound doses in cell lines (e.g., Sf9) to induce CYP expression. Compare transcriptomes of resistant vs. susceptible strains .
Q. How can synergists like PBO enhance the toxicity of this compound in resistant pests?
- Synergy Mechanism : PBO inhibits mixed-function oxidases (MFOs), counteracting metabolic resistance. Test binary formulations (e.g., this compound + 0.025% PBO) in dose-escalation trials .
- Data Interpretation : Calculate synergistic ratios (SR) and lethal concentration ratios (e.g., LC50 reduction in R. dominica). Note: Current PBO/S-methoprene combinations exceed registered field rates, requiring safety reassessment .
Q. What methodologies are optimal for evaluating this compound’s impact on non-target amphibians?
- Toxicity Testing : Use FETAX (Frog Embryo Teratogenesis Assay) to assess developmental effects at exaggerated doses (>10,000 ppb). Compare deformity rates in treated vs. untreated field sites (e.g., Minnesota counties) .
- Environmental Sampling : Analyze pond water/sediment for this compound residues via GC-ion trap MS (detection limit: 0.01–0.1 ppb). No correlation was found between Altosid® use and amphibian deformities in multi-state studies .
Methodological Best Practices
Q. How should researchers design studies to reconcile contradictory data on this compound’s environmental persistence?
- Contradiction Resolution : Compare degradation rates across water types (e.g., organic-rich vs. sterile). Organic debris in catch basins prolongs efficacy by binding this compound, delaying degradation .
- Statistical Tools : Apply multivariate analysis to account for variables like pH, UV exposure, and microbial activity. Use recovery rates (e.g., 80–114% in spiked samples) to validate analytical methods .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
